N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18885845
InChI: InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
SMILES:
Molecular Formula: C22H21N3O3S2
Molecular Weight: 439.6 g/mol

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC18885845

Molecular Formula: C22H21N3O3S2

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide -

Specification

Molecular Formula C22H21N3O3S2
Molecular Weight 439.6 g/mol
IUPAC Name N-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Standard InChI InChI=1S/C22H21N3O3S2/c1-14-5-6-15(2)17(12-14)23-19(26)13-25-18-8-11-30-20(18)21(27)24(22(25)28)9-7-16-4-3-10-29-16/h3-6,8,10-12H,7,9,13H2,1-2H3,(H,23,26)
Standard InChI Key ADYGJAHSBSLLQT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₂₁N₃O₃S₂ and a molecular weight of 439.6 g/mol . Its IUPAC name reflects the intricate fusion of thiophene and pyrimidine rings, substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain at position 1. Key structural elements include:

  • Thieno[3,2-d]pyrimidine core: A bicyclic system with sulfur and nitrogen atoms contributing to electron-rich aromaticity.

  • 2,5-Dimethylphenyl group: Enhances lipophilicity and influences receptor binding.

  • Thiophene-ethyl side chain: Modulates electronic properties and steric interactions.

PropertyValue
Molecular FormulaC₂₂H₂₁N₃O₃S₂
Molecular Weight439.6 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
SMILESCC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3
XLogP33.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Table 1: Molecular properties derived from PubChem and VulcanChem data .

Synthesis and Characterization

Conventional Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with the formation of the thienopyrimidine core. Key steps include:

  • Cyclocondensation: Reaction of 2-aminothiophene-3-carboxamide with formamide under acidic conditions to form the pyrimidinone ring .

  • Alkylation: Introduction of the 2-(thiophen-2-yl)ethyl group via nucleophilic substitution using alkyl halides or Mitsunobu reactions.

  • Acetamide Coupling: Attachment of the N-(2,5-dimethylphenyl)acetamide moiety through amide bond formation.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction times and improve yields. For example, Al-Issa (2014) demonstrated that microwave conditions (300 W, 130°C) reduced synthesis times from 12 hours to 20 minutes for analogous thienopyrimidines, achieving yields >85% .

Physicochemical Properties

The compound exhibits moderate lipophilicity (XLogP3 = 3.3) and limited aqueous solubility due to its aromatic rings and methyl groups . Stability studies indicate sensitivity to alkaline hydrolysis at the acetamide bond, necessitating storage at pH 4–6 and temperatures below 25°C. Spectroscopic characterization includes:

  • IR: Peaks at 1710 cm⁻¹ (C=O stretch) and 1210 cm⁻¹ (C-S vibration) .

  • ¹H-NMR: Distinct signals for methyl groups (δ 2.2–2.4 ppm) and thiophene protons (δ 6.8–7.2 ppm).

Stability and Reactivity

Degradation Pathways

  • Hydrolysis: The acetamide bond cleaves under alkaline conditions (t₁/₂ = 2 h at pH 9).

  • Oxidation: Thiophene rings undergo epoxidation in the presence of cytochrome P450 enzymes.

ConditionStability Profile
pH 3–6Stable for >24 h
pH >8Rapid degradation
Temperature >40°CDecomposition after 6 h

Table 2: Stability data under varying conditions.

Comparative Analysis with Related Derivatives

Structural analogs with 2,4-dimethylphenyl or 4-ethoxybenzyl substituents show reduced antimicrobial potency but improved kinase selectivity. For example, replacing the 2,5-dimethylphenyl group with a 4-ethoxybenzyl moiety increased PDE4 inhibition by 3-fold but lowered aqueous solubility by 40%.

Future Directions in Research

  • Structure-Activity Optimization: Modifying the thiophene-ethyl side chain to enhance bioavailability.

  • Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve stability.

  • Clinical Translation: Preclinical toxicity studies and Phase I trials to evaluate safety profiles .

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